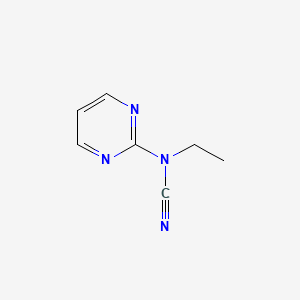

N-Ethyl-N-(pyrimidin-2-yl)cyanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N4 |

|---|---|

Molecular Weight |

148.17 g/mol |

IUPAC Name |

ethyl(pyrimidin-2-yl)cyanamide |

InChI |

InChI=1S/C7H8N4/c1-2-11(6-8)7-9-4-3-5-10-7/h3-5H,2H2,1H3 |

InChI Key |

IQHSIUURVYQPMP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C#N)C1=NC=CC=N1 |

Origin of Product |

United States |

Spectroscopic and Analytical Characterization Techniques in the Study of N Ethyl N Pyrimidin 2 Yl Cyanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For N-Ethyl-N-(pyrimidin-2-yl)cyanamide, ¹H NMR and ¹³C NMR would provide a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the ethyl group and the pyrimidine (B1678525) ring protons. The ethyl group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern due to spin-spin coupling. The protons on the pyrimidine ring would appear in the aromatic region of the spectrum, with their chemical shifts and coupling patterns dependent on their positions relative to the nitrogen atoms and the N-ethylcyanamide substituent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The carbon of the cyanamide (B42294) group (C≡N) would have a characteristic chemical shift. The carbons of the ethyl group and the pyrimidine ring would also be readily identifiable.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments would be crucial for confirming the spatial proximity of protons, which is particularly useful for establishing the connectivity between the ethyl group and the pyrimidine ring. For instance, an NOE correlation would be expected between the methylene protons of the ethyl group and the proton at position 6 of the pyrimidine ring.

Predicted NMR Data for this compound

| ¹H NMR Data (Predicted) |

| Chemical Shift (δ) ppm |

| ~1.3 |

| ~4.0 |

| ~7.0 |

| ~8.6 |

| ¹³C NMR Data (Predicted) |

| Chemical Shift (δ) ppm |

| ~14 |

| ~45 |

| ~115 |

| ~118 |

| ~158 |

| ~160 |

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Cyanamide C≡N Stretch)

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound would be the stretching vibration of the cyanamide group (C≡N). This bond typically absorbs in a region of the spectrum that is relatively free from other signals, making it a reliable diagnostic peak. nih.govscite.aispectroscopyonline.com The exact frequency can be influenced by the electronic effects of the attached pyrimidine ring. spectroscopyonline.com Other expected absorptions would include C-H stretching from the ethyl and pyrimidine groups, and C=N and C=C stretching vibrations from the pyrimidine ring.

Predicted IR Absorption Frequencies for this compound

| IR Data (Predicted) |

| Frequency (cm⁻¹) |

| ~2240-2220 |

| ~3100-3000 |

| ~2980-2850 |

| ~1600-1400 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can give clues about the structure. For this compound, a high-resolution mass spectrum would be used to confirm the molecular formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses, such as the loss of an ethyl group or the cyanamide group, which would further support the proposed structure.

Predicted Mass Spectrometry Data for this compound

| Mass Spectrometry Data (Predicted) |

| m/z (Mass-to-Charge Ratio) |

| [M]⁺ |

| [M - 28]⁺ |

| [M - 29]⁺ |

| [M - 41]⁺ |

| 79 |

Elemental Analysis (CHN) for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are then compared with the calculated theoretical values based on the molecular formula. For this compound (C₇H₈N₄), this technique would provide the final confirmation of its elemental composition and purity.

Predicted Elemental Analysis Data for this compound

| Elemental Analysis (Calculated for C₇H₈N₄) |

| Element |

| Carbon (C) |

| Hydrogen (H) |

| Nitrogen (N) |

Computational Chemistry Approaches to N Ethyl N Pyrimidin 2 Yl Cyanamide

Theoretical Molecular Modeling Studies

Theoretical molecular modeling is a powerful computational tool used to predict the three-dimensional structure and conformational behavior of molecules. These studies, which often employ methods like molecular mechanics, are fundamental to understanding a molecule's physical and chemical properties. Such analyses can reveal the most stable geometric arrangements of the atoms, bond lengths, bond angles, and dihedral angles. For a molecule like N-Ethyl-N-(pyrimidin-2-yl)cyanamide, molecular modeling would provide insights into the spatial relationship between the ethyl group, the pyrimidine (B1678525) ring, and the cyanamide (B42294) moiety. However, specific studies detailing these parameters for this compound are not available in the current body of scientific literature.

Quantum-Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of a molecule's electronic structure and reactivity. These methods are used to determine various electronic properties that are crucial for predicting how a molecule will behave in chemical reactions. While these calculations are routinely applied to novel compounds, specific research detailing these properties for this compound has not been published.

Analysis of Highest Occupied Molecular Orbital (HOMO) Characteristics

The Highest Occupied Molecular Orbital (HOMO) is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The energy of the HOMO is a critical parameter in determining the ionization potential and the molecule's reactivity as a nucleophile. A higher HOMO energy indicates a greater tendency to donate electrons. In a hypothetical analysis of this compound, the HOMO would likely be distributed across the electron-rich pyrimidine ring and the nitrogen atoms, which are key sites for electrophilic attack. The specific energy value and the visualization of the HOMO lobe distribution would pinpoint the most probable centers of reactivity.

Mapping of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, one would anticipate that the nitrogen atoms of the pyrimidine ring and the cyanamide group would be highlighted as regions of negative potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the ethyl group would exhibit a more positive potential.

Data Tables

Due to the lack of available research, no data tables with computational chemistry findings for this compound can be generated.

Advanced Applications of N Ethyl N Pyrimidin 2 Yl Cyanamide in Chemical Synthesis

Role as a Versatile 1C-2N Building Block for Nitrogen-Containing Heterocycles

The N-cyano group of N-Ethyl-N-(pyrimidin-2-yl)cyanamide serves as a potent 1C-2N synthon, a building block that contributes one carbon and two nitrogen atoms to a new molecular framework. This capability is particularly valuable in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.govmsesupplies.comnih.gov The reactivity of the cyanamide (B42294) allows it to undergo cycloaddition and condensation reactions with various binucleophiles.

A primary application involves the reaction with 1,2- or 1,3-diamines. For instance, reacting pyrimidin-2-yl cyanamides with ethylenediamine (B42938) leads to the formation of imidazolidin-2-imine derivatives. researchgate.net Similarly, reaction with o-phenylenediamine (B120857) yields 1H-benzimidazol-2-amine structures. researchgate.net These transformations typically proceed through a nucleophilic attack of one amino group on the electrophilic carbon of the cyanamide, followed by an intramolecular cyclization and elimination, effectively constructing a five-membered ring.

Furthermore, the cyanamide's carbon-nitrogen triple bond can participate in formal [3+2] cycloaddition reactions. nih.govmdpi.com When reacted with 1,3-dipoles, such as nitrile oxides generated in situ, it can lead to five-membered heterocyclic systems like oxadiazoles. nih.govmdpi.com Another novel [3+2] annulation has been developed using aziridines and N-tosyl cyanamides, which provides a direct route to N2-unprotected five-membered cyclic guanidines under mild, metal-free conditions. rsc.org

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Binucleophile/Reactant | Resulting Heterocyclic Core | Reaction Type | Reference |

|---|---|---|---|

| Ethylenediamine | Imidazolidin-2-imine | Condensation-Cyclization | researchgate.net |

| Benzene-1,2-diamine | 1H-Benzimidazol-2-amine | Condensation-Cyclization | researchgate.net |

| 2-Substituted Aziridines | 5-Membered Cyclic Guanidine (B92328) | [3+2] Annulation | rsc.org |

| Nitrile Oxides | 1,2,4-Oxadiazole-5-imine | [3+2] Cycloaddition | nih.govmdpi.com |

Precursor for the Construction of Nitrogen-Rich Molecules (e.g., Amidines, Guanidines, Ureas)

The electrophilic character of the cyanamide's nitrile carbon makes this compound an excellent starting material for synthesizing acyclic, nitrogen-rich functional groups that are prevalent in medicinal chemistry. sciforum.net

Amidines : The addition of primary or secondary amines across the nitrile bond of the cyanamide is a fundamental method for synthesizing N,N,N'-trisubstituted amidines. sciforum.netresearchgate.net This reaction provides a direct and atom-economical route to these valuable intermediates, which are themselves precursors for azaheterocycles like imidazoles and pyrimidines. sciforum.net

Guanidines : Guanidines are a cornerstone of many bioactive molecules and organocatalysts. This compound reacts readily with primary or secondary amines and their salts to furnish highly substituted guanidine derivatives. Research on the related 4,6-dimethylpyrimidin-2-ylcyanamide has shown its successful reaction with biomolecules like tryptamines and histamine (B1213489) to form the corresponding disubstituted guanidines. researchgate.net This transformation highlights the capacity of the pyrimidinyl cyanamide scaffold to serve as a guanylating agent.

Ureas : While direct synthesis from the cyanamide is less common, ureas can be readily accessed from the guanidine or amidine derivatives through hydrolysis. For example, the five-membered cyclic guanidines formed from the [3+2] annulation of cyanamides and aziridines can be conveniently hydrolyzed to their corresponding cyclic urea (B33335) analogues, demonstrating a two-step pathway from cyanamide to urea. rsc.org

Table 2: Synthesis of Nitrogen-Rich Functional Groups

| Reagent | Product Functional Group | Transformation | Reference |

|---|---|---|---|

| Primary/Secondary Amine | Amidine | Nucleophilic addition to nitrile | sciforum.netresearchgate.net |

| Tryptamines/Histamine | Guanidine | Nucleophilic addition (Guanylation) | researchgate.net |

| Aziridine then H₂O | Cyclic Urea | [3+2] Annulation followed by hydrolysis | rsc.org |

Utility in the Synthesis of Complex Polycyclic Systems Incorporating Pyrimidine (B1678525) and Cyanamide Moieties

The ability to form both heterocyclic rings and nitrogen-rich linkers makes this compound a strategic component in the synthesis of complex polycyclic and fused-ring systems. These intricate structures often possess significant biological activity.

The reaction with bifunctional reagents can generate fused systems in a single step. As noted previously, the reaction with o-phenylenediamine directly produces N-(pyrimidin-2-yl)-1H-benzimidazol-2-amine, a molecule containing both pyrimidine and benzimidazole (B57391) rings linked by an amino group. researchgate.net This strategy can be extended to other diamines, such as naphthalene-1,8-diamine, to create more complex polycycles like 1H-perimidin-2-amine derivatives. researchgate.net

Furthermore, cyanamides have been employed as key building blocks in copper-catalyzed reactions to synthesize complex fused heterocycles such as benzimidazo[2,1-b]quinazolin-12(6H)-ones. sioc-journal.cn The use of this compound in such multi-component or domino reactions allows for the direct incorporation of the pyrimidine moiety into a larger, rigid polycyclic framework, which is a common strategy in drug design.

Table 3: Examples of Synthesized Polycyclic Systems

| Key Reactants | Polycyclic Product Structure | Synthetic Approach | Reference |

|---|---|---|---|

| N-Pyrimidinyl-cyanamide + Benzene-1,2-diamine | N-(Pyrimidin-2-yl)-1H-benzimidazol-2-amine | Condensation-Cyclization | researchgate.net |

| N-Pyrimidinyl-cyanamide + Naphthalene-1,8-diamine | N-(Pyrimidin-2-yl)-1H-perimidin-2-amine | Condensation-Cyclization | researchgate.net |

| Cyanamide + 2-bromo-N-(2-bromophenyl)benzamide | Benzimidazo[2,1-b]quinazolin-12(6H)-one | Copper-Catalyzed Domino Reaction | sioc-journal.cn |

Applications as an Electrophilic Cyanide Transfer Agent

Beyond acting as a building block where the entire NCN unit is incorporated, the cyanamide can function as an electrophilic cyanide (-CN) source through the cleavage of the N–CN bond. mdpi.com This application is particularly relevant in transition metal-catalyzed C-H functionalization reactions.

A notable example is the rhodium-catalyzed C-2 selective cyanation of indoles and pyrroles. nih.gov In this process, the pyrimidyl group of a N-cyano-N-arylcyanamide (such as this compound) acts as a removable directing group. The nitrogen atom of the pyrimidine ring coordinates to the rhodium catalyst, positioning it to activate a specific C-H bond on the target molecule (e.g., the C-2 position of an indole). This is followed by the intramolecular transfer of the electrophilic cyanide group to the activated position, resulting in a highly selective C-H cyanation. nih.gov This methodology provides a safer and more targeted alternative to traditional, often highly toxic, cyanating agents.

Table 4: Application as an Electrophilic Cyanating Agent

| Substrate | Catalyst System | Role of this compound | Product | Reference |

|---|---|---|---|---|

| Indoles, Pyrroles | Rhodium Catalyst (e.g., [RhCp*Cl₂]₂) | Directing group and electrophilic CN source | 2-Cyanoindoles, 2-Cyanopyrroles | nih.gov |

| N-nitrosoarylamines | Rhodium Catalyst | Electrophilic CN source | 2-(alkylamino)benzonitriles | mdpi.com |

Conclusion and Future Research Directions

Summary of Current Academic Understanding and Synthetic Utility

The academic understanding of N-Ethyl-N-(pyrimidin-2-yl)cyanamide is currently inferential, based on the known chemistry of its components. The synthetic utility of this compound remains largely unexplored but holds potential due to the versatile reactivity of the cyanamide (B42294) group.

A plausible synthetic route to this compound would likely involve a two-step process starting from the readily available 2-aminopyrimidine (B69317). The initial step would be the ethylation of 2-aminopyrimidine to form N-ethyl-N-(pyrimidin-2-yl)amine. This can be achieved through various standard N-alkylation methods. The subsequent and more critical step would be the cyanation of the secondary amine. A common method for this transformation is the use of cyanogen (B1215507) bromide (BrCN), a reagent known for converting secondary amines into N,N-disubstituted cyanamides.

The synthetic utility of this compound would stem primarily from the reactivity of the cyanamide functional group. Cyanamides are versatile building blocks in organic synthesis. The nitrile group can participate in various transformations, including cycloaddition reactions, making them valuable precursors for the synthesis of more complex heterocyclic systems. For instance, the cyanamide moiety can act as a dienophile or a dipolarophile in cycloaddition reactions.

Prospective Research Avenues in Synthetic Methodologies and Reactivity Studies of this compound

The lack of specific literature on this compound presents a significant opportunity for novel research in synthetic methodology and reactivity studies.

Synthetic Methodologies:

Future research should focus on the development and optimization of a reliable synthetic protocol for this compound. This would involve:

Systematic Investigation of N-Ethylation: A thorough study of different ethylating agents and reaction conditions for the synthesis of N-ethyl-N-(pyrimidin-2-yl)amine from 2-aminopyrimidine to maximize yield and minimize side products.

Exploration of Cyanation Reagents: While cyanogen bromide is a standard choice, investigating alternative and potentially milder or more efficient cyanating agents would be a valuable contribution.

One-Pot Synthesis: Developing a one-pot procedure from 2-aminopyrimidine to this compound would enhance the synthetic efficiency and appeal of this compound as a building block.

Reactivity Studies:

Once a reliable synthesis is established, the reactivity of this compound should be systematically explored. Key areas of investigation include:

Cycloaddition Reactions: A primary focus should be on the behavior of the cyanamide group in various cycloaddition reactions. This could involve [3+2] cycloadditions with azides to form tetrazoles, or with nitrile oxides to generate oxadiazoles. libretexts.orgyoutube.com Diels-Alder type reactions, where the cyanamide acts as a dienophile, should also be investigated.

Nucleophilic Additions: The reaction of the nitrile group with various nucleophiles could lead to the formation of guanidine (B92328) or isourea derivatives, which are common motifs in biologically active molecules.

Reductive and Oxidative Transformations: Investigating the reduction of the cyanamide to the corresponding diamine or its oxidation would expand the synthetic utility of the parent compound.

Metal-Catalyzed Cross-Coupling Reactions: The pyrimidine (B1678525) ring offers potential sites for metal-catalyzed cross-coupling reactions, allowing for the introduction of further functional groups and the synthesis of a library of derivatives for potential screening in various applications.

The systematic exploration of the synthesis and reactivity of this compound will undoubtedly contribute to the broader field of heterocyclic and cyanamide chemistry, potentially uncovering novel transformations and compounds with interesting properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.